Scientific Field: Pharmacology
Summary of the Application: 4-Nitrophenylpiperazinium chloride monohydrate, which can be derived from 1-(4-Nitrophenyl)piperazin-2-one, has been used as an intermediate in the synthesis of various drugs, including anticancer drugs, transcriptase inhibitors, and antifungal reagents.
Results or Outcomes: The outcomes of these applications are the production of various drugs with significant biological activity.
Scientific Field: Biochemistry
Summary of the Application: 4-Nitrophenylpiperazinium chloride monohydrate, derived from 1-(4-Nitrophenyl)piperazin-2-one, is also an important reagent for potassium channel openers, which show considerable biomolecular current-voltage rectification characteristics.
Results or Outcomes: The outcomes of this application are the production of potassium channel openers with significant biomolecular current-voltage rectification characteristics.
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant.
Results or Outcomes: The outcomes of this application are the production of a key intermediate involved in the synthesis of the potent antiemetic drug Aprepitant.
Scientific Field: Nanotechnology
Summary of the Application: 4-(4-Nitrophenyl)morpholin-3-one, which can be derived from 1-(4-Nitrophenyl)piperazin-2-one, has been used to synthesize nanowires.
Results or Outcomes: The outcomes of this application are the production of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer.
Summary of the Application: Certain compounds derived from 1-(4-Nitrophenyl)piperazin-2-one exhibit moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C.
Results or Outcomes: The outcomes of this application are the production of compounds with significant antifungal activity.
Methods of Application or Experimental Procedures: Two out of the three steps are stereoselectively catalyzed by a quinine derived urea.
Results or Outcomes: The outcomes of this application are the production of biologically active targets and drugs.
1-(4-Nitrophenyl)piperazin-2-one is a chemical compound characterized by its piperazine core substituted with a nitrophenyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 220.22 g/mol. The structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a nitrophenyl substituent at one of the carbon positions. This compound exhibits unique properties due to the presence of the nitro group, which can influence its chemical reactivity and biological activity.
The biological activity of 1-(4-Nitrophenyl)piperazin-2-one has been explored in various studies. It has shown potential as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, indicating its relevance in pharmacology and toxicology . Furthermore, compounds with similar structures have been investigated for their antimicrobial and anticancer activities, suggesting that 1-(4-Nitrophenyl)piperazin-2-one may also exhibit such properties.
The synthesis of 1-(4-Nitrophenyl)piperazin-2-one typically involves the reaction of piperazine with 4-nitrobenzoyl chloride or related compounds. A common method includes:
This method allows for the selective introduction of the nitrophenyl group onto the piperazine ring.
1-(4-Nitrophenyl)piperazin-2-one finds applications in medicinal chemistry due to its potential as a pharmacological agent. It can serve as a scaffold for developing new drugs targeting various diseases, including cancer and bacterial infections. Additionally, its ability to inhibit cytochrome P450 enzymes makes it relevant in drug metabolism studies .
Interaction studies involving 1-(4-Nitrophenyl)piperazin-2-one have focused on its binding affinity to various biological targets. These studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with 1-(4-Nitrophenyl)piperazin-2-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
1-(4-Methoxyphenyl)piperazine | Piperazine derivative | Contains a methoxy group instead of nitro |
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | Carbodiimide | Used primarily in peptide coupling reactions |
5-Nitro-2-(piperidin-1-yl)aniline | Aniline derivative | Exhibits different biological activities |
6-Nitro-3,4-dihydroquinolin-2(1H)-one | Quinoline derivative | Known for its antibacterial properties |
4-(4-Nitrophenyl)morpholin-3-one | Morpholine derivative | Similar nitro substitution but different ring structure |
These compounds highlight the diversity within piperazine derivatives and their potential applications in medicinal chemistry.